2(1H)-Pyridinethione,3,5-dimethyl-(9CI)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-3-6(2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBRPUREBKACHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CNC1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Synthetic Methodologies
Established Synthetic Pathways for 2(1H)-Pyridinethione, 3,5-dimethyl-
Overview of Reported Synthetic Routes
The synthesis of 2(1H)-Pyridinethione, 3,5-dimethyl- can be approached through several strategic routes, primarily involving the modification of a pre-formed 3,5-dimethylpyridine (B147111) ring system. One reported method involves the direct thionation of a lithiated pyridine (B92270) derivative. lookchem.com Another highly plausible and common strategy for this class of compounds is the thionation of the corresponding pyridone, in this case, 3,5-dimethyl-2(1H)-pyridone. This transformation is typically achieved using a specialized thionating agent.
Furthermore, the synthesis can be envisioned starting from 3,5-lutidine (3,5-dimethylpyridine), which serves as a readily available precursor. The process would involve the oxidation of 3,5-lutidine to its N-oxide, followed by functionalization at the 2-position and subsequent introduction of the sulfur atom.
Specific Reaction Conditions and Reagents
A specific synthetic pathway reported for 2(1H)-Pyridinethione, 3,5-dimethyl- involves the reaction of a lithiated and borate-complexed 3,5-dimethylpyridine derivative with elemental sulfur. The reaction is conducted in an inert atmosphere using diethyl ether as the solvent at a very low temperature of -78 °C. lookchem.com
Table 1: Reported Synthesis of 2(1H)-Pyridinethione, 3,5-dimethyl-
| Starting Material | Reagents | Solvent | Temperature | Atmosphere |
|---|---|---|---|---|
| (CH₃)₂C₅H₂LiNBF₃ | Sulfur | Diethyl ether | -78 °C | Inert |
Another established method for the synthesis of pyridinethiones is the thionation of the corresponding pyridone. For the target molecule, this would involve the conversion of 3,5-dimethyl-2(1H)-pyridone using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgnih.gov Lawesson's reagent is often preferred due to its milder reaction conditions and higher selectivity. organic-chemistry.org The reaction is typically carried out in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene under reflux. orientjchem.org
Considerations for Yield Optimization
For the lithiation and subsequent sulfurization route, yield optimization would critically depend on the efficiency of the initial lithiation step. The choice of the organolithium reagent, temperature control, and the complete exclusion of moisture and oxygen are paramount for achieving high yields.
In the case of pyridone thionation, the reaction time and temperature are key parameters to control. Prolonged reaction times or excessively high temperatures can lead to side product formation. The stoichiometry of the thionating agent is also crucial; an excess may be required to drive the reaction to completion, but a large excess can complicate purification. Microwave-assisted synthesis has been shown to accelerate thionation reactions, potentially leading to higher yields and shorter reaction times. organic-chemistry.org
General Synthetic Approaches for Pyridinethione Derivatives
Methods Involving Pyridine Precursors (e.g., Halopyridines)
A general and widely used method for the synthesis of 2(1H)-pyridinethiones is the nucleophilic substitution of a 2-halopyridine with a sulfur nucleophile. 2-Chloropyridines or 2-bromopyridines are common starting materials. google.comgoogle.com The reaction can be performed with various sulfur sources, including sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. google.comgoogle.com
The reaction with sodium hydrosulfide is typically carried out in a polar solvent like ethanol (B145695) or dimethylformamide (DMF). The use of an inert atmosphere can be beneficial to prevent the oxidation of the hydrosulfide and the resulting thiol product. google.com
When thiourea is used, it first displaces the halide to form an isothiouronium salt. Subsequent hydrolysis of this intermediate, usually under basic conditions, liberates the pyridinethione. google.com
Table 2: General Synthesis of 2(1H)-Pyridinethiones from 2-Halopyridines
| Halopyridine | Sulfur Source | Solvent | Conditions |
|---|---|---|---|
| 2-Chloropyridine (B119429) | Sodium Hydrosulfide | Organic Solvent | Heating |
| 2-Chloropyridine | Thiourea | Alcohol | Reflux, followed by basic hydrolysis |
Hantzsch-Type Pyridine Synthesis and Analogous Methods
The Hantzsch pyridine synthesis is a powerful multicomponent reaction for the formation of dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.orgchemtube3d.com While the classic Hantzsch synthesis involves an aldehyde, a β-ketoester, and ammonia, variations of this reaction can be employed to synthesize pyridinethiones directly or indirectly.
One analogous method involves the reaction of a β-dicarbonyl compound (like acetylacetone) with cyanothioacetamide. scirp.orgchemicalbook.com This condensation reaction directly constructs the pyridinethione ring. For instance, the reaction of acetylacetone (B45752) with cyanothioacetamide can yield 3-cyano-4,6-dimethyl-2(1H)-pyridinethione. chemicalbook.com This approach is versatile, allowing for the synthesis of various substituted pyridinethiones by changing the dicarbonyl component. scirp.org
Table 3: Hantzsch-Type Synthesis of a Pyridinethione Derivative
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Acetylacetone | Cyanothioacetamide | 3-Cyano-4,6-dimethyl-2(1H)-pyridinethione |
Modifications to the classical Hantzsch synthesis to improve yields and reaction conditions include the use of microwave irradiation and environmentally benign solvents. wikipedia.org While the direct Hantzsch synthesis of 2(1H)-Pyridinethione, 3,5-dimethyl- is not explicitly detailed, the principles of this reaction type provide a viable synthetic strategy from acyclic precursors.
Emerging Synthetic Methodologies Relevant to Pyridinethiones
Recent advancements in synthetic organic chemistry have emphasized the development of more efficient, environmentally benign, and versatile methods for the preparation of heterocyclic compounds, including pyridinethiones. These modern approaches aim to improve upon traditional synthetic routes, which often involve harsh reaction conditions, multiple steps, and the use of hazardous reagents.
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridinethione derivatives to minimize environmental impact and enhance safety. Key strategies include the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov For instance, one-pot, four-component reactions under microwave irradiation have been shown to produce 3-cyanopyridine (B1664610) derivatives in excellent yields (82%–94%) within a short reaction time of 2–7 minutes. nih.gov This method stands in contrast to conventional heating methods that require longer reaction times to achieve similar results. nih.gov The use of water as a solvent is another cornerstone of green chemistry, and catalyst-free preparations of related thiazoline-2-thiones have been successfully carried out in water, leading to eco-friendly isolation and purification procedures. researchgate.netuobaghdad.edu.iq
Catalyst-Free Approaches
The development of catalyst-free synthetic methods for pyridines and their derivatives represents a significant step forward in simplifying reaction protocols and reducing chemical waste. scirp.org Researchers have described catalyst-free preparations of pyridine-2,6-bis(N-alkylthiazoline-2-thiones) by reacting primary amines, carbon disulfide, and pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives in water. researchgate.netuobaghdad.edu.iq These methods not only eliminate the need for a catalyst but also often proceed under mild conditions, making them highly attractive from both an economic and environmental perspective. researchgate.netuobaghdad.edu.iq
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.govmdpi.com Various MCRs have been developed for the synthesis of polysubstituted pyridines. uobaghdad.edu.iq One notable example is the one-pot, four-component reaction of a 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) to yield novel pyridine derivatives. nih.gov The Hantzsch pyridine synthesis, a classic MCR, involves the reaction of an aldehyde, a β-ketoester, and a nitrogen donor, and mechanochemical variations of this reaction have been developed to further enhance its sustainability. researchgate.net These MCR strategies provide a versatile and efficient means of accessing a wide range of substituted pyridine cores, which can be subsequently converted to pyridinethiones.
Derivatization Strategies for 2(1H)-Pyridinethione, 3,5-dimethyl-
The derivatization of 2(1H)-Pyridinethione, 3,5-dimethyl- is a key strategy for modulating its physicochemical properties and exploring its potential applications. These modifications can be broadly categorized into functional group modifications and the introduction of diverse substituents.
Functional Group Modifications
The inherent functionalities of 2(1H)-Pyridinethione, 3,5-dimethyl- provide reactive sites for a variety of chemical transformations. The thione group is particularly versatile. For example, alkylation of the sulfur atom is a common modification. The reaction of 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with alkylating agents leads to the formation of 2-alkylsulfanyl derivatives. researchgate.net This S-alkylation is a facile reaction that can introduce a wide range of alkyl and aryl groups, thereby altering the lipophilicity and steric profile of the molecule.
Another key reactive site is the nitrogen atom of the pyridine ring. While the thione form is generally favored, the tautomeric thiol form allows for reactions at the nitrogen. Furthermore, the methyl groups at the 3- and 5-positions, while generally less reactive, can potentially undergo transformations under specific conditions, although this is less commonly explored.
Interactive Data Table: Examples of Functional Group Modifications on Related Pyridinethione Cores
| Starting Material | Reagent | Reaction Type | Product |
| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide | S-alkylation | 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile scirp.orgresearchgate.net |
| 4,6-dimethyl-5-pentyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Alkylating agent | S-alkylation | 2-alkylsulfanyl-4,6-dimethyl-5-pentylpyridine-3-carbonitriles researchgate.net |
| 2-mercaptopyrimidine (B73435) | Hydrazine (B178648) hydrate | Nucleophilic substitution | 2-hydrazinopyrimidine researchgate.netuobaghdad.edu.iquobaghdad.edu.iq |
Introduction of Diverse Substituents for Targeted Chemical Properties
The introduction of a variety of substituents onto the 2(1H)-Pyridinethione, 3,5-dimethyl- scaffold is crucial for fine-tuning its chemical properties for specific applications. For instance, the introduction of aromatic and heteroaromatic rings can influence the molecule's electronic properties and potential for intermolecular interactions such as pi-stacking.
Derivatization can be achieved through a variety of synthetic routes. For example, the hydrazino group, introduced by reacting a mercapto-pyrimidine with hydrazine hydrate, can serve as a versatile handle for further elaboration. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq This hydrazino derivative can then be condensed with aromatic aldehydes or ketones to form azomethines, or reacted with active methylene (B1212753) compounds to generate pyrazole-containing structures. researchgate.netuobaghdad.edu.iq These modifications introduce significant structural diversity and can be used to modulate properties such as solubility, polarity, and receptor-binding affinity.
Furthermore, the synthesis of derivatives containing other heterocyclic rings, such as 1,2,4-triazoles and benzimidazoles, has been reported starting from related 2-mercaptopyrimidine structures. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq These strategies highlight the potential for creating a library of 2(1H)-Pyridinethione, 3,5-dimethyl- derivatives with a wide range of chemical and physical characteristics.
Molecular Structure and Spectroscopic Characterization
Advanced Spectroscopic Analysis
Spectroscopic analysis is fundamental to elucidating the structure and electronic properties of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic arrangement and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule.
Detailed experimental or predicted ¹H NMR data for 2(1H)-Pyridinethione, 3,5-dimethyl- is not available in the public scientific literature or chemical databases based on conducted searches.
Specific experimental or computationally predicted ¹³C NMR data for 2(1H)-Pyridinethione, 3,5-dimethyl- could not be located in publicly accessible scientific resources.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For 2(1H)-Pyridinethione, 3,5-dimethyl-, specific experimental or calculated UV-Vis absorption data is not available in the surveyed literature.
Mass Spectrometry (MS)
Mass spectrometry provides information on the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight and offering clues to its structure. However, specific mass spectrometry data for 2(1H)-Pyridinethione, 3,5-dimethyl- is not documented in the available scientific databases. The molecular formula for this compound is C₇H₉NS, corresponding to a molecular weight of approximately 139.22 g/mol . lookchem.com
Solid-State Structural Elucidation
The determination of a compound's three-dimensional structure in the solid state, typically through X-ray crystallography, provides definitive information on bond lengths, bond angles, and crystal packing. Following a thorough search of crystallographic databases, no solid-state structural data for 2(1H)-Pyridinethione, 3,5-dimethyl- was found.
X-ray Crystallography of 2(1H)-Pyridinethione, 3,5-dimethyl- and its Derivatives
The tautomeric nature of pyridinethiones is another crucial aspect of their structure. Pyrithione (B72027), a related compound, exists in two tautomeric forms: the thione form (1-hydroxy-2(1H)-pyridinethione) and the thiol form (2-mercaptopyridine N-oxide) wikipedia.org. In the solid state, it crystallizes in the thione form wikipedia.org. This preference for the thione tautomer in the solid state is a common feature among pyridinethione derivatives and is expected to be observed for 2(1H)-Pyridinethione, 3,5-dimethyl-.
The following table summarizes representative crystallographic data for a related pyridine (B92270) derivative, providing an insight into the expected structural parameters.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8969 (2) |
| b (Å) | 14.6133 (5) |
| c (Å) | 17.5309 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| V (ų) | 1511.04 (9) |
| Z | 4 |
| Data for 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile nih.gov |
Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in the crystalline lattice and the non-covalent interactions that govern this packing are critical for understanding the solid-state properties of a compound. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.
While a specific Hirshfeld surface analysis for 2(1H)-Pyridinethione, 3,5-dimethyl- is not available, studies on analogous compounds provide valuable insights. For a series of dihydropyrimidine-2(1H)-thione derivatives, intermolecular interactions were characterized, revealing the significant role of N-H···S hydrogen bonds in stabilizing the supramolecular structures scispace.com. The analysis highlighted that dispersion forces were the major contributors to the total lattice energy, with a notable contribution from the Coulombic term scispace.com.
In another study on novel 2-pyrone derivatives, Hirshfeld surface analysis demonstrated that H···H contacts were the most significant intermolecular interactions nih.gov. Similarly, for acetoacetanilide (B1666496) based reaction products, the primary intermolecular interactions were found to be H···C, H···N, and H···O contacts mdpi.com.
The following table summarizes the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a related heterocyclic compound, providing a model for what might be expected for 2(1H)-Pyridinethione, 3,5-dimethyl-.
| Interaction Type | Contribution (%) |
| O···H/H···O | 43.1 |
| H···H | 24.2 |
| N···H/H···N | 10.0 |
| C···H/H···C | Not specified |
| S···H/H···S | Not specified |
| Data for 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide nih.gov |
Tautomerism and Isomerism
Thione-Thiol Tautomeric Equilibria in Pyridinethiones
The most significant tautomeric relationship for 2(1H)-pyridinethiones is the equilibrium between the thione (lactam) and thiol (lactim) forms. In the case of 3,5-dimethyl-2(1H)-pyridinethione, this equilibrium involves the migration of a proton between the nitrogen and sulfur atoms. Generally, for pyridinethiones, the thione form is found to be the dominant tautomer in solution and in the solid state. ubc.ca
Experimental Determination of Tautomeric Forms (e.g., Spectroscopic Methods)
Various spectroscopic techniques are instrumental in identifying and quantifying the predominant tautomeric form of pyridinethiones.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers. The presence of a strong absorption band corresponding to the C=S stretching vibration is indicative of the thione form. ubc.ca Conversely, the observation of an S-H stretching band would signify the presence of the thiol tautomer. For the parent compound, 2-pyridinethione, Fourier transform infrared (FTIR) experiments in various solvents like toluene (B28343), C6D6, heptane, and methylene (B1212753) chloride showed no spectroscopic evidence of the S-H stretch, supporting the prevalence of the thione form in these media. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy can provide insights into the tautomeric equilibrium. The chemical shifts of the protons and carbons in the pyridine (B92270) ring are sensitive to the electronic distribution, which differs between the thione and thiol forms. While solution-state NMR of some pyridinethione derivatives suggests the presence of the thione tautomer, unambiguous assignment can be challenging due to potential proton exchange between the nitrogen and sulfur atoms in solution. ubc.ca
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is also employed to study the tautomerism of pyridinethiones. The two tautomers exhibit distinct absorption spectra. Typically, the thione form has an absorption maximum at a longer wavelength compared to the thiol form. Studies on related compounds have shown that thione tautomers generally have an absorption peak between 300 and 400 nm, attributed to the n-π* transition of the C=S group, whereas thiol tautomers show an absorption peak below 300 nm due to the π-π* transition of the C=N group. researchgate.net
The following table summarizes the key spectroscopic features used to distinguish between the thione and thiol forms of pyridinethiones.
| Spectroscopic Method | Thione Tautomer Feature | Thiol Tautomer Feature |
| Infrared (IR) | Presence of a strong C=S stretching vibration. | Presence of an S-H stretching vibration. |
| NMR | Chemical shifts consistent with a pyridinone-like ring. | Chemical shifts indicative of an aromatic pyridine ring. |
| UV-Vis | Absorption maximum typically at a longer wavelength. | Absorption maximum typically at a shorter wavelength. |
Influence of Solvent Polarity on Tautomeric Ratios
The polarity of the solvent plays a critical role in determining the position of the thione-thiol equilibrium for pyridinethiones. Polar solvents tend to favor the more polar thione tautomer. This is because the thione form possesses a larger dipole moment compared to the thiol form, leading to stronger dipole-dipole interactions with polar solvent molecules. acs.org Consequently, in polar solvents such as water and alcohols, the equilibrium is significantly shifted towards the thione form. cdnsciencepub.com Conversely, in non-polar solvents, the less polar thiol form is expected to be more favored, although for the parent 2-pyridinethione, the thione form still predominates in many non-polar solvents. acs.org
The general trend of solvent influence on the thione-thiol equilibrium is presented in the table below.
| Solvent Polarity | Predominant Tautomer | Rationale |
| High | Thione | The more polar thione tautomer is stabilized by dipole-dipole interactions. acs.org |
| Low | Thiol (relatively) | The less polar thiol tautomer is less destabilized in a non-polar environment. |
Electronic and Steric Substituent Effects on Tautomeric Preferences
The presence of substituents on the pyridine ring can influence the tautomeric equilibrium through electronic and steric effects. In the case of 2(1H)-Pyridinethione, 3,5-dimethyl-(9CI), the two methyl groups at the 3- and 5-positions are expected to impact the relative stability of the thione and thiol tautomers.
Electronic Effects : Methyl groups are electron-donating through an inductive effect. This electron donation can influence the electron density of the pyridine ring and the acidity of the N-H and S-H protons. The precise impact on the tautomeric equilibrium would depend on how these electronic perturbations differentially stabilize the thione and thiol forms.
Steric Effects : The steric hindrance introduced by the methyl groups, particularly the one at the 3-position, could potentially influence the solvation of the tautomers and any intermolecular interactions, such as dimerization. However, detailed studies specifically quantifying the steric and electronic effects of the 3,5-dimethyl substitution on the tautomeric preference of 2(1H)-pyridinethione are not readily available.
Computational Approaches to Tautomerism
Computational chemistry provides a powerful means to investigate the tautomerism of pyridinethiones. Ab initio and Density Functional Theory (DFT) calculations are used to compute the geometries, energies, dipole moments, and spectroscopic properties of the different tautomers. nih.gov For the unsubstituted 2-pyridinethione, computational studies have shown that while the thiol tautomer is more stable in the gas phase, the thione form is thermodynamically more stable in solution, which is in agreement with experimental observations. acs.org These calculations can also model the transition states for the tautomerization process, providing insights into the mechanism of interconversion. acs.org Such computational studies on 3,5-dimethyl-2(1H)-pyridinethione would be valuable in elucidating the specific effects of the methyl substituents on the tautomeric equilibrium.
Investigation of Other Isomeric Forms
Beyond the prominent thione-thiol tautomerism, the existence of other isomeric forms of 2(1H)-Pyridinethione, 3,5-dimethyl-(9CI) could be considered. These might include constitutional isomers where the methyl groups are at different positions on the pyridine ring or isomers with different ring structures. However, within the context of the specified compound, there is no significant research available in the scientific literature detailing the investigation or isolation of other stable isomeric forms under normal conditions.
Reactivity and Reaction Mechanisms
General Reactivity Patterns of the Pyridinethione Moiety
The reactivity of the 2(1H)-pyridinethione moiety is complex, influenced by the tautomeric equilibrium between the thione and thiol forms (1-hydroxy-2(1H)-pyridinethione and 2-mercaptopyridine (B119420) N-oxide, respectively). wikipedia.org The ring's aromaticity, the presence of the electronegative nitrogen atom, and the versatile sulfur functionality all contribute to its chemical behavior. The nitrogen atom generally deactivates the pyridine (B92270) ring towards electrophilic attack compared to benzene. quimicaorganica.orguoanbar.edu.iq
The pyridinethione core can participate in nucleophilic substitution reactions, particularly when a suitable leaving group is present on the ring. For instance, studies on related substituted pyridines, such as 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine, demonstrate that the chlorine atom can be displaced by nucleophiles like arenethiolates. rsc.org These reactions proceed via an addition-elimination mechanism. The rate of these substitutions is influenced by the nature of the nucleophile and the position of electron-withdrawing groups on the pyridine ring. rsc.orgresearchgate.net In the context of 2(1H)-pyridinethione, the sulfur atom itself is a potent nucleophile in its thiolate form, readily reacting with electrophiles.
Kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various anilines in methanol (B129727) have provided insights into the electronic effects of substituents on the rates of nucleophilic aromatic substitution. The data below illustrates the influence of meta and para substituents on the aniline (B41778) nucleophile on the reaction rate.
Table 1: Rate Constants for the Reaction of 2-chloro-3,5-dinitropyridine with Substituted Anilines in Methanol at 25°C
| Substituent (X) in X-C₆H₄NH₂ | k₂ x 10³ (L mol⁻¹ s⁻¹) |
|---|---|
| p-OCH₃ | 16.6 |
| p-CH₃ | 6.60 |
| H | 2.14 |
| p-Cl | 0.81 |
| m-Cl | 0.25 |
This table is generated based on data for a related dinitro-substituted chloropyridine to illustrate principles of nucleophilic substitution reactivity.
Electrophilic attack on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq When such reactions do occur, they typically require harsh conditions and direct the electrophile to the 3- and 5-positions (meta-positions), as the intermediate carbocations for attack at these positions are more stable. quimicaorganica.orguonbi.ac.kequora.comquora.com Attack at the 2- or 4-position would result in a resonance structure that places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. quora.com
However, the pyridinethione moiety offers an alternative site for electrophilic attack: the sulfur atom. The thione tautomer can react with electrophiles at the sulfur. A notable example is the rapid and reversible reaction of 2-mercaptopyridine with nitrous acid in a mildly acidic solution to form an unstable S-nitroso ion (SNO+). rsc.org This reaction is catalyzed by halide ions and proceeds at a rate close to the diffusion-controlled limit for attack by NO+ or its precursors. rsc.org
Table 2: Kinetic Data for the Nitrosation of 2-Mercaptopyridine (MP)
| Reaction | Rate Constant | Value |
|---|---|---|
| MP + HNO₂ + H⁺ | k₃ | 8200 dm⁶ mol⁻² s⁻¹ |
| NOCl + MP | k_bimolecular | 3.5 x 10⁹ dm³ mol⁻¹ s⁻¹ |
Source: Adapted from kinetic measurements on the nitrosation of 2-mercaptopyridine. rsc.org
Role of Dimethyl Substituents in Reactivity Modulation
The presence of two methyl groups at the 3- and 5-positions of the 2(1H)-pyridinethione ring significantly modulates its reactivity through a combination of electronic and steric effects.
Electronic Effects: Methyl groups are electron-donating through an inductive effect. researchgate.netjuniperpublishers.com By donating electron density to the pyridine ring, they partially counteract the deactivating effect of the ring nitrogen. This increased electron density makes the ring more nucleophilic and potentially more susceptible to electrophilic attack than the unsubstituted parent compound. In electrophilic aromatic substitution, these activating groups would further reinforce the inherent preference for attack at positions ortho and para to themselves (i.e., the 2, 4, and 6 positions), although the directing influence of the ring nitrogen remains dominant.
Steric Effects: The methyl groups also introduce steric hindrance. researchgate.netjuniperpublishers.com While the 3- and 5-positions are meta to the thione group, they can sterically hinder the approach of reagents to the adjacent carbon atoms (positions 2, 4, and 6). This steric bulk can influence the regioselectivity of reactions and affect the stability of reaction intermediates. For example, studies on methyl-substituted pyridine N-oxides have shown that ortho-methyl groups can sterically hinder access to the N-oxide oxygen, thereby influencing coordination chemistry. jyu.fi In the case of 3,5-dimethyl-2(1H)-pyridinethione, the methyl groups flank the C4 position and are adjacent to the C2 and C6 positions, which can influence the approach of nucleophiles or electrophiles to these sites.
Coordination Chemistry
Ligand Properties of 2(1H)-Pyridinethione, 3,5-dimethyl-
The coordination behavior of 2(1H)-Pyridinethione, 3,5-dimethyl- is fundamentally shaped by its structural and electronic characteristics. As a derivative of pyridinethione, it possesses key features that dictate its interactions with metal ions.
Binding Modes and Coordination Sites
2(1H)-Pyridinethione, 3,5-dimethyl- is capable of existing in two tautomeric forms: the thione form and the thiol form. This duality allows for versatile coordination behavior. The ligand can coordinate to a metal center as a neutral molecule or as a deprotonated anion.
The primary coordination sites are the sulfur atom and the nitrogen atom of the pyridine (B92270) ring. This allows the ligand to act as a bidentate chelating agent, forming a stable five-membered ring with the metal ion. Coordination can occur through:
S,N-chelation: In its deprotonated form, the ligand can coordinate to a metal ion through both the sulfur and nitrogen atoms. This is a common binding mode for pyridinethione-type ligands.
Monodentate S-coordination: The ligand can also bind to a metal center solely through the sulfur atom.
Bridging ligand: The sulfur atom can bridge two metal centers, leading to the formation of polynuclear complexes.
Electronic and Steric Influences of Dimethyl Groups on Ligand Behavior
The presence of two methyl groups at the 3- and 5-positions of the pyridine ring significantly influences the ligand's coordination properties.
Electronic Influences: The methyl groups are electron-donating, which increases the electron density on the pyridine ring. This enhanced electron density can strengthen the coordinating ability of the nitrogen atom, potentially leading to more stable metal complexes compared to the unsubstituted pyridinethione.
Steric Influences: The dimethyl groups introduce steric bulk around the coordination sphere. This steric hindrance can affect the geometry of the resulting metal complexes. For instance, the presence of these bulky groups may favor the formation of complexes with lower coordination numbers or specific stereochemistries to minimize steric repulsion. In some cases, steric strain can influence the formation of polymeric versus discrete dimeric or monomeric structures.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2(1H)-Pyridinethione, 3,5-dimethyl- can be achieved through various methods, leading to a diverse range of coordination compounds with metals such as Pd(II), Cu(II), Zn(II), Fe(II), and Mn(II).
Formation of Metal Complexes (e.g., with Pd(II), Cu(II), Zn(II), Fe(II), Mn(II))
The formation of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product.
Palladium(II) Complexes: The reaction of a palladium(II) salt, such as palladium(II) chloride, with the ligand is expected to yield square planar complexes, a common geometry for Pd(II) ions.
Copper(II) Complexes: Copper(II) salts react with 3,5-disubstituted pyridine ligands to form coordination polymers. For example, the reaction of copper(II) bromide with 3,5-dimethylpyridine (B147111) results in the formation of catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido]. researchgate.net
Zinc(II) Complexes: Zinc(II) ions, having a d¹⁰ electronic configuration, exhibit flexible coordination geometries. The reaction with pyridinethione ligands typically results in the formation of tetrahedral or distorted tetrahedral complexes. nih.gov
Iron(II) Complexes: Iron(II) complexes with pyridinethione-type ligands can be synthesized, often resulting in octahedral geometries. The spin state of the iron center can be influenced by the ligand field.
Manganese(II) Complexes: Manganese(II) readily forms complexes with pyridine-based ligands. The reaction of manganese(II) chloride with substituted pyridine N-oxides has been shown to produce both coordination polymers and dimeric complexes, with the outcome influenced by the steric profile of the ligand.
The characterization of these newly synthesized complexes relies on a combination of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Structural Analysis of Coordination Compounds
A relevant example is the crystal structure of catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido] . researchgate.net In this coordination polymer, the copper(II) ions are bridged by bromide ions, forming chains. The 3,5-dimethylpyridine ligands coordinate to the copper centers in the axial positions of a nearly square-planar geometry. researchgate.net
| Compound | Metal Ion | Ligand | Coordination Geometry | Key Structural Features |
| catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido] | Cu(II) | 3,5-dimethylpyridine | Nearly square-planar | Bibromide-bridged chains forming a coordination polymer. researchgate.net |
Table 1: Structural Features of a Related Copper(II) Complex
Analysis of this and other similar structures reveals important details about bond lengths and angles. For instance, in the aforementioned copper complex, the Cu-N bond lengths and the angles around the copper center are indicative of the steric influence of the 3,5-dimethylpyridine ligands. researchgate.net
| Parameter | Value |
| Cu-Br bond length (Å) | Varies |
| Cu-N bond length (Å) | Varies |
| Br-Cu-N bond angle (°) | ~90.27 |
Table 2: Selected Geometric Parameters for catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido] researchgate.net
Spectroscopic data further corroborates the structural findings. In the IR spectra of these complexes, shifts in the vibrational frequencies of the C=S and C-N bonds of the ligand upon coordination are indicative of the involvement of the sulfur and nitrogen atoms in bonding to the metal ion.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying a range of molecular properties. nih.gov
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 2(1H)-Pyridinethione, 3,5-dimethyl-, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are employed to predict its three-dimensional structure. nih.govmdpi.com This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov
Once the geometry is optimized, the electronic structure can be analyzed. A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govnih.gov
Table 1: Calculated Electronic Properties for 2(1H)-Pyridinethione, 3,5-dimethyl- (Illustrative)
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.25 | Electron-donating ability |
| ELUMO | -1.80 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability |
Note: The values in this table are illustrative and representative of typical results from DFT calculations on similar heterocyclic molecules.
DFT calculations are a reliable method for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov
Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups in the molecule. For 2(1H)-Pyridinethione, 3,5-dimethyl-, characteristic vibrational modes for the C=S (thione) and N-H stretching can be calculated and compared with experimental FT-IR spectra. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method within DFT is commonly used to predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predicted spectra are invaluable for assigning signals in experimental NMR and confirming the correct tautomeric form in a given environment. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. nih.govscirp.org This allows for the prediction of the absorption wavelengths (λmax) in the UV-Vis spectrum, providing insight into the electronic structure and chromophores within the molecule. nih.gov
Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Feature | Predicted Value | Experimental Value |
|---|---|---|
| FT-IR: ν(N-H) stretch (cm-1) | ~3450 | ~3430 |
| FT-IR: ν(C=S) stretch (cm-1) | ~1150 | ~1140 |
| 13C NMR: δ(C=S) (ppm) | ~180 | ~182 |
| UV-Vis: λmax (nm) | ~360 | ~365 |
Note: Values are representative for pyridinethione-type compounds and serve for illustrative purposes.
Like its parent compound, 2(1H)-pyridinethione, the 3,5-dimethyl derivative can exist in two tautomeric forms: the thione form (amide) and the thiol form (enol). The equilibrium between these two forms is a critical aspect of its chemistry. researchgate.net
Computational studies on the parent 2-pyridinethione have shown that while the thiol form (2-pyridinethiol) can be more stable in the gas phase, the thione form (2-pyridinethione) is significantly more stable in solution. researchgate.net This solvent-induced stabilization of the thione tautomer is attributed to its much larger dipole moment. Energetic calculations using DFT can determine the relative stabilities of these tautomers by comparing their total energies. Furthermore, the energy of the transition state for the tautomerization process can be calculated, revealing the kinetic barrier for the interconversion. For the parent compound, the intramolecular transition state is very high in energy, suggesting that the tautomerization likely occurs via a dimer-assisted pathway in solution. researchgate.net
Table 3: Calculated Relative Energies for Thione-Thiol Tautomerism (Illustrative, based on 2-pyridinethione)
| Species | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution, kcal/mol) |
|---|---|---|
| Thione Tautomer | 2.6 | 0.0 |
| Thiol Tautomer | 0.0 | ~2.0 |
| Intramolecular Transition State | ~28.0 | - |
Note: Data is based on findings for the parent compound 2-pyridinethione and serves to illustrate the expected energetic relationships for the 3,5-dimethyl derivative. researchgate.net
Quantitative Structure-Activity/Reactivity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical reactivity. chemrevlett.com These models can be used to predict the properties of new, unsynthesized compounds. dmed.org.ua
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For predicting the reactivity of 2(1H)-Pyridinethione, 3,5-dimethyl- and related compounds, a variety of descriptors would be considered. dmed.org.ua
Table 4: Classes of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional (1D) | Molecular weight, atom counts | Basic composition |
| Topological (2D) | Connectivity indices, 2D autocorrelation | Atomic connectivity and branching |
| Geometrical (3D) | Molecular surface area, volume | Size and shape |
| Quantum-Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Electronic properties and reactivity |
The selection of the most relevant descriptors is a critical step, often involving statistical techniques to identify those that correlate most strongly with the activity or property being modeled while having low inter-correlation.
Once descriptors are selected, a mathematical model is developed, often using methods like Multiple Linear Regression (MLR). chemrevlett.com The goal is to create an equation that quantitatively links the descriptor values to the observed reactivity.
A crucial part of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. chemrevlett.com Validation is typically performed using several statistical metrics:
Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to assess the model's internal consistency. The cross-validated coefficient of determination (Q²) is a key metric here. chemrevlett.com
External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in the model's development. The coefficient of determination for the test set (R²_pred) is evaluated. chemrevlett.comchemrevlett.com
Table 5: Common Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness-of-fit for the training set. | > 0.6 |
| Cross-validated R² | Q² | Measures the internal predictive ability. | > 0.5 |
| R² for External Test Set | R²pred | Measures the external predictive ability. | > 0.6 |
| Root Mean Square Error | RMSE | Measures the deviation between predicted and actual values. | As low as possible |
Note: While a specific QSAR model for the reactivity of 2(1H)-Pyridinethione, 3,5-dimethyl- is not detailed in the literature, these principles would guide its development.
Advanced Applications in Chemical Research
Role as an Intermediate in Complex Organic Synthesis
2(1H)-Pyridinethione, 3,5-dimethyl- serves as a crucial intermediate in the synthesis of a wide array of organic molecules, leveraging the reactivity of the pyridinethione core to construct more complex chemical architectures.
Preparation of Diverse Organic Molecules (e.g., dyes)
The pyridinethione moiety is a known precursor in the synthesis of various dyes. While direct synthesis of dyes from 2(1H)-Pyridinethione, 3,5-dimethyl- is not extensively documented in readily available literature, the general class of pyridone and pyridinethione derivatives is instrumental in producing azo disperse dyes. These dyes are synthesized by the diazo-coupling reaction of diazonium salts with a pyridone or pyridinethione derivative, which acts as the coupling component. The resulting azo compounds exhibit a range of colors and are used for dyeing synthetic fibers like polyester (B1180765). For instance, 3-(p-substituted phenylazo)-6-pyridone dyes have been prepared and show excellent affinity and fastness properties on polyester fabrics. The synthesis of new azo disperse dyes containing a pyridine (B92270) ring for dyeing polyester and polyacrylic fibers has also been reported. The general synthetic approach involves the reaction of a diazonium salt with a suitable pyridone or pyridinethione derivative, indicating the potential for 2(1H)-Pyridinethione, 3,5-dimethyl- to be utilized in similar synthetic strategies to create novel dyestuffs.
Precursors for Heterocyclic Compound Synthesis
Pyridinethione derivatives are valuable precursors for the synthesis of various fused heterocyclic systems. Polyfunctionally substituted pyridine-2(1H)-thiones can be utilized to prepare bicyclic and polycyclic compounds. For example, a 5-acetyl-3-cyano-6-methylpyridine-2(1H)-thione has been used as a starting material to synthesize more complex heterocyclic structures. This pyridinethione derivative can undergo reactions with various reagents to yield bipyridyl, bicyclic, and tricyclic compounds. The reactivity of the functional groups on the pyridinethione ring allows for further cyclization and annulation reactions, leading to the formation of diverse and complex heterocyclic frameworks. This demonstrates the potential of 2(1H)-Pyridinethione, 3,5-dimethyl- to serve as a foundational molecule for the construction of a variety of fused heterocyclic systems with potential applications in medicinal chemistry and material science. Pyridine fused heterocycles are recognized for their enhanced stability, varied electronic properties, and improved biological activity. ias.ac.in
Use as Analytical Reagents for Metal Ions
The application of 2(1H)-Pyridinethione, 3,5-dimethyl- as a direct analytical reagent for the detection of metal ions is not well-documented in the reviewed literature. However, the broader class of pyridine-based compounds has been extensively studied for their potential as chemosensors for metal ions. These sensors often rely on the coordination of the metal ion with the nitrogen atom of the pyridine ring and other nearby functional groups, leading to a detectable change in the compound's photophysical properties, such as a color change or fluorescence. The presence of the thione group in 2(1H)-Pyridinethione, 3,5-dimethyl- introduces a soft donor atom (sulfur) which could potentially lead to selective interactions with certain metal ions. Further research in this area could explore the chelating properties of this specific compound and its potential for development into a selective and sensitive analytical reagent.
Broader Applications in Material Science
The versatility of 2(1H)-Pyridinethione, 3,5-dimethyl- extends to the field of material science, where it can be incorporated into functional materials and coatings.
Development of Functional Materials
While specific research on the incorporation of 2(1H)-Pyridinethione, 3,5-dimethyl- into functional materials is not extensively detailed, the synthesis of pyridine fused heterocycles from such precursors is significant in material sciences. ias.ac.in These fused heterocyclic structures can exhibit unique electronic and optical properties, making them suitable for applications in areas such as organic electronics and nonlinear optics. The ability to modify the pyridinethione core and build upon it allows for the tailoring of material properties for specific functions.
Integration into Coatings and Additives (e.g., anti-fouling agents, ink compositions)
A closely related compound, zinc pyrithione (B72027), which is a coordination complex of the pyrithione ligand, is widely used as an anti-fouling agent in marine paints and coatings. nih.gov It exhibits broad-spectrum antimicrobial activity, preventing the growth of barnacles, algae, and other marine organisms on submerged surfaces. nih.gov While the direct use of 2(1H)-Pyridinethione, 3,5-dimethyl- as an anti-fouling agent is not explicitly documented, its structural similarity to the pyrithione ligand suggests that it could be investigated for similar applications, either directly or as a precursor to other active compounds.
Regarding its use in ink compositions, there is no specific information available in the reviewed literature. However, the development of specialized inks, for instance, for inkjet-printed solar cells, sometimes involves the use of unique organic solvents and additives to control the properties of the deposited film. The solubility and chemical properties of 2(1H)-Pyridinethione, 3,5-dimethyl- could potentially be explored for such niche applications in the formulation of functional inks.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) with high purity?
- Methodological Answer : Synthesis should involve controlled thiolation of the pyridine precursor under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating the thione form. Purity validation requires HPLC (C18 column, UV detection at 254 nm) coupled with mass spectrometry to confirm molecular integrity .
Q. How can researchers optimize spectroscopic characterization (NMR, FTIR) to distinguish 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) from its tautomers?
- Methodological Answer : Use deuterated DMSO for NMR to stabilize the thione tautomer. Key NMR signals include a deshielded S-H proton (~13 ppm in H NMR) and downfield-shifted methyl groups adjacent to the thione moiety. FTIR should show a strong S-H stretch (~2550 cm). Comparative analysis with DFT-calculated spectra can resolve tautomeric ambiguities .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the reactive oxygen species (ROS)-scavenging mechanism of 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) in biological systems?
- Methodological Answer : Employ a factorial design (e.g., 2 factorial) to test variables like pH, concentration, and ROS type (superoxide, hydroxyl radical). Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) to detect radical intermediates. Pair with LC-MS to track degradation products and validate mechanistic pathways .
Q. How can computational modeling reconcile contradictions in the compound’s stability under aqueous vs. anhydrous conditions?
- Methodological Answer : Perform molecular dynamics (MD) simulations using explicit solvent models (e.g., TIP3P water) to analyze hydrolysis pathways. Compare with in situ Raman spectroscopy data to validate simulation predictions. Theoretical frameworks like Marcus theory may explain electron-transfer-driven degradation .
Q. What strategies mitigate batch-to-batch variability in 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) during scaled-up synthesis for preclinical studies?
- Methodological Answer : Implement process analytical technology (PAT) tools (e.g., in-line FTIR, NIR) for real-time monitoring of reaction progression. Use response surface methodology (RSM) to optimize parameters like temperature, stirring rate, and reagent stoichiometry. Statistical control charts (e.g., Shewhart charts) ensure consistency .
Data Interpretation & Theoretical Frameworks
Q. How should researchers address discrepancies in reported cytotoxicity data for 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) across cell lines?
- Methodological Answer : Conduct meta-analysis using the PICO framework (Population: cell lines; Intervention: compound concentration; Comparison: control groups; Outcome: IC values). Assess confounding factors (e.g., cell passage number, serum content) via ANOVA. Theoretical alignment with redox biology models (e.g., Nrf2-Keap1 pathway) can contextualize variability .
Q. What theoretical frameworks guide the study of 2(1H)-Pyridinethione,3,5-dimethyl-(9CI) as a metal-chelating agent?
- Methodological Answer : Apply hard-soft acid-base (HSAB) theory to predict affinity for transition metals (e.g., Cu, Fe). Validate via isothermal titration calorimetry (ITC) and X-ray absorption spectroscopy (XAS). Density Functional Theory (DFT) calculations of bond dissociation energies refine chelation-site predictions .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in studies involving 2(1H)-Pyridinethione,3,5-dimethyl-(9CI)?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Document synthetic protocols using CHEMDNER entity recognition for precise reagent descriptions. Share raw spectral data via repositories like Zenodo. Independent replication studies under blinded conditions are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
